![molecular formula C12H14N2O B096760 3-Tert-butyl-1-oxidoquinoxalin-1-ium CAS No. 16007-51-5](/img/structure/B96760.png)
3-Tert-butyl-1-oxidoquinoxalin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-1-oxidoquinoxalin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a quinoxaline ring system and a tertiary butyl group. Its unique structure and properties make it a promising candidate for use in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-1-oxidoquinoxalin-1-ium is not fully understood. However, scientific research suggests that this compound may exert its effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Scientific research has shown that 3-Tert-butyl-1-oxidoquinoxalin-1-ium has various biochemical and physiological effects. These effects include the inhibition of oxidative stress, the modulation of various cellular signaling pathways, and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Tert-butyl-1-oxidoquinoxalin-1-ium in lab experiments include its unique structure and properties, which make it a promising candidate for use in various scientific fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-Tert-butyl-1-oxidoquinoxalin-1-ium. One such direction is the further investigation of its potential as an anti-cancer agent. Another direction is the exploration of its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-Tert-butyl-1-oxidoquinoxalin-1-ium can be achieved through various methods. One such method involves the reaction of 3-tert-butylquinoxalin-1-oxide with a suitable reducing agent, such as sodium borohydride, in the presence of a suitable solvent. This reaction results in the formation of 3-Tert-butyl-1-oxidoquinoxalin-1-ium.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-1-oxidoquinoxalin-1-ium has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of medicine, where it has been shown to have potential as an anti-cancer agent. Scientific research has also shown that this compound has potential as an antioxidant and anti-inflammatory agent, making it a promising candidate for use in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
16007-51-5 |
---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-tert-butyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-8-14(15)10-7-5-4-6-9(10)13-11/h4-8H,1-3H3 |
InChI-Schlüssel |
FGRAXHUAPKQWGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Kanonische SMILES |
CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.